

Molecular weight and formula of 5-Bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-fluoroaniline*

Cat. No.: *B1303259*

[Get Quote](#)

An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline

This guide provides comprehensive technical information on **5-Bromo-2-fluoroaniline**, a versatile chemical intermediate crucial in the development of pharmaceuticals and agrochemicals.^[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed synthesis protocol, and its applications.

Core Properties of 5-Bromo-2-fluoroaniline

5-Bromo-2-fluoroaniline is a substituted aniline featuring bromine and fluorine atoms, which enhance its reactivity and selectivity in various chemical reactions.^[1] Its unique structure makes it a valuable building block in organic synthesis.

Physicochemical Data

The quantitative properties of **5-Bromo-2-fluoroaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrFN	[1] [2] [3] [4] [5]
Molecular Weight	190.01 g/mol	[3] [4] [6]
CAS Number	2924-09-6	[1] [3]
Melting Point	27-35 °C	[1] [2] [4] [7]
Boiling Point	105 °C @ 12 mmHg	[2] [4]
Density	1.694 ± 0.06 g/cm ³ (Predicted)	[2] [4]
pKa	2.13 ± 0.10 (Predicted)	[2] [4]
Appearance	White to light yellow crystalline solid/powder	[1] [5]
Solubility	Slightly soluble in water	[2] [4]

Synthesis of 5-Bromo-2-fluoroaniline

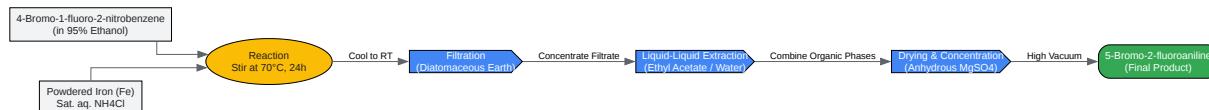
The following section details a common laboratory-scale protocol for the synthesis of **5-Bromo-2-fluoroaniline** via the reduction of 4-bromo-1-fluoro-2-nitrobenzene.

Experimental Protocol: Reduction of 4-bromo-1-fluoro-2-nitrobenzene

This procedure outlines the synthesis of **5-bromo-2-fluoroaniline** with a reported yield of approximately 91%.[\[8\]](#)

Materials:

- 4-bromo-1-fluoro-2-nitrobenzene (698 g)
- 95% Ethanol (0.90 L)
- Powdered Iron (711 g)
- Saturated aqueous Ammonium Chloride (2.0 L)


- Ethyl acetate
- Water
- Anhydrous magnesium sulfate
- Diatomaceous earth

Procedure:

- Reaction Setup: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (698 g) in 95% ethanol (0.90 L).
[8]
- Initiation: Add this solution to a mixture of powdered iron (711 g) and saturated aqueous ammonium chloride (2.0 L).[8]
- Reaction: Stir the reaction mixture continuously at 70°C for 24 hours. The reaction progress should be monitored by HPLC until the starting material is completely consumed.[8]
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through diatomaceous earth.[8]
- Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.[8]
- Extraction: Perform a liquid-liquid extraction on the residue using ethyl acetate (2 L) and water (2 L). Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (1 L).[8]
- Purification: Combine all organic phases, wash with water (1 L), and then dry with anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase under reduced pressure.[8]
- Final Product: Subject the resulting product to high vacuum treatment for 5 hours to completely remove any residual ethyl acetate, yielding 545.76 g (91% yield) of **5-bromo-2-fluoroaniline**.[8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-fluoroaniline** from its nitro precursor.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-fluoroaniline**.

Applications in Research and Development

5-Bromo-2-fluoroaniline is a key intermediate in the synthesis of a wide range of organic compounds. Its applications are primarily centered in the following areas:

- Pharmaceutical Development: It serves as a crucial building block for synthesizing various pharmaceuticals, including anti-cancer agents and antibiotics.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
- Agrochemicals: The compound is utilized in the production of herbicides and pesticides, contributing to the development of new crop protection agents.[1]
- Material Science: It is used in creating specialty polymers and coatings that require enhanced chemical resistance and durability for industrial applications.[1]
- Analytical Chemistry: This compound is also employed in developing analytical methods for the detection and quantification of other chemical substances.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]
- 5. H61678.14 [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Bromo-2-fluoroaniline | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 8. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- To cite this document: BenchChem. [Molecular weight and formula of 5-Bromo-2-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303259#molecular-weight-and-formula-of-5-bromo-2-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com